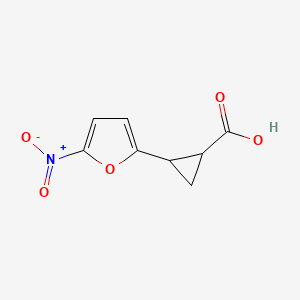![molecular formula C6H9IO2 B13586323 1-(Iodomethyl)-2,5-dioxabicyclo[2.2.1]heptane](/img/structure/B13586323.png)
1-(Iodomethyl)-2,5-dioxabicyclo[2.2.1]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Iodomethyl)-2,5-dioxabicyclo[221]heptane is a chemical compound with the molecular formula C7H11IO It is a derivative of 7-oxabicyclo[221]heptane, a bicyclic structure that is often used in various chemical reactions due to its unique properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(iodomethyl)-2,5-dioxabicyclo[2.2.1]heptane typically involves the iodoetherification of 7-oxabicyclo[2.2.1]heptane derivatives. One common method is the reaction of 7-oxabicyclo[2.2.1]heptane with N-iodosuccinimide (NIS) in acetonitrile. This reaction proceeds under mild conditions and results in the formation of the desired iodomethyl derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Iodomethyl)-2,5-dioxabicyclo[2.2.1]heptane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom.
Ring-Opening Reactions: The bicyclic structure can undergo ring-opening reactions under specific conditions, leading to the formation of linear or other cyclic compounds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include thiols, amines, and alcohols.
Oxidizing Agents: Reagents such as hydrogen peroxide or peracids can be used for oxidation reactions.
Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with thiols can yield thioether derivatives, while oxidation reactions can produce iodinated alcohols or ketones.
Applications De Recherche Scientifique
1-(Iodomethyl)-2,5-dioxabicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs or diagnostic agents.
Mécanisme D'action
The mechanism of action of 1-(Iodomethyl)-2,5-dioxabicyclo[2.2.1]heptane involves its reactivity as an electrophile due to the presence of the iodomethyl group. This group can undergo nucleophilic substitution reactions, where nucleophiles attack the carbon atom bonded to iodine, leading to the formation of new chemical bonds. The bicyclic structure also imparts strain, which can influence the reactivity and stability of the compound in various reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromobicyclo[2.2.1]heptane: Similar in structure but contains a bromine atom instead of iodine.
7-Oxabicyclo[2.2.1]heptane: The parent compound without the iodomethyl group.
1-(Iodomethyl)-7-oxabicyclo[2.2.1]heptane: A closely related compound with slight structural variations.
Uniqueness
1-(Iodomethyl)-2,5-dioxabicyclo[2.2.1]heptane is unique due to the presence of both the iodomethyl group and the bicyclic structure. This combination imparts distinct reactivity and potential for diverse applications in synthetic chemistry, making it a valuable compound for research and industrial purposes .
Propriétés
Formule moléculaire |
C6H9IO2 |
|---|---|
Poids moléculaire |
240.04 g/mol |
Nom IUPAC |
1-(iodomethyl)-2,5-dioxabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C6H9IO2/c7-3-6-1-5(2-9-6)8-4-6/h5H,1-4H2 |
Clé InChI |
QSRYJMRMNKOEJO-UHFFFAOYSA-N |
SMILES canonique |
C1C2COC1(CO2)CI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


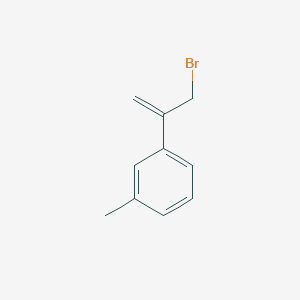
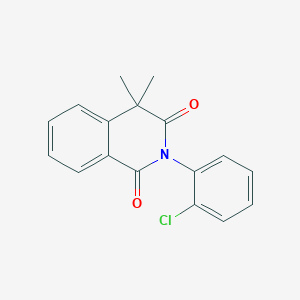

![Methyl1-aminospiro[3.3]heptane-1-carboxylatehydrochloride](/img/structure/B13586276.png)
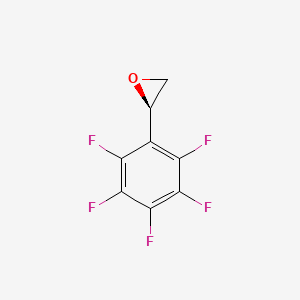
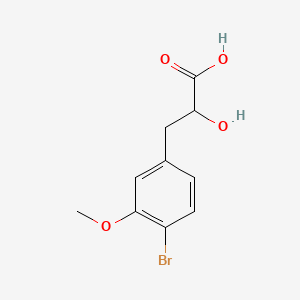

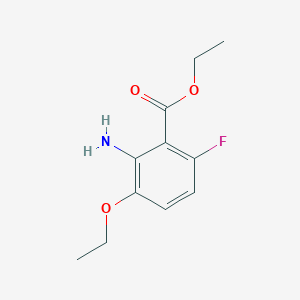
![1-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-3-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B13586317.png)
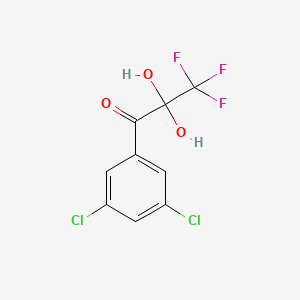

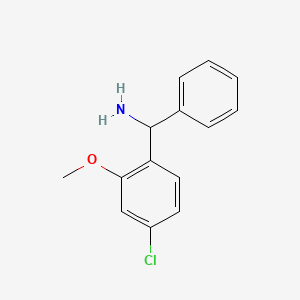
![5,6-dichloro-N-[(4-fluorophenyl)methyl]pyridine-3-carboxamide](/img/structure/B13586345.png)
